molecular formula C44H40O6 B12720169 (2R-trans)-2-(3,4-Bis(phenylmethoxy)phenyl)-3,4-dihydro-3-methoxy-5,7-bis(phenylmethoxy)-2H-1-benzopyran CAS No. 20728-75-0

(2R-trans)-2-(3,4-Bis(phenylmethoxy)phenyl)-3,4-dihydro-3-methoxy-5,7-bis(phenylmethoxy)-2H-1-benzopyran

Cat. No.: B12720169
CAS No.: 20728-75-0
M. Wt: 664.8 g/mol
InChI Key: ZVJPSRKBMYBYOV-JCGOJSMZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis is carried out under optimized conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and solvent systems to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .

Scientific Research Applications

8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone include:

Uniqueness

What sets 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone apart is its specific structural features, which confer unique chemical and biological properties.

Properties

CAS No.

20728-75-0

Molecular Formula

C44H40O6

Molecular Weight

664.8 g/mol

IUPAC Name

(2R,3S)-2-[3,4-bis(phenylmethoxy)phenyl]-3-methoxy-5,7-bis(phenylmethoxy)-3,4-dihydro-2H-chromene

InChI

InChI=1S/C44H40O6/c1-45-43-27-38-40(48-30-34-18-10-4-11-19-34)25-37(46-28-32-14-6-2-7-15-32)26-41(38)50-44(43)36-22-23-39(47-29-33-16-8-3-9-17-33)42(24-36)49-31-35-20-12-5-13-21-35/h2-26,43-44H,27-31H2,1H3/t43-,44+/m0/s1

InChI Key

ZVJPSRKBMYBYOV-JCGOJSMZSA-N

Isomeric SMILES

CO[C@H]1CC2=C(C=C(C=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)O[C@@H]1C5=CC(=C(C=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7

Canonical SMILES

COC1CC2=C(C=C(C=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OC1C5=CC(=C(C=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7

Origin of Product

United States

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